Terbufos-sulfoxide

説明

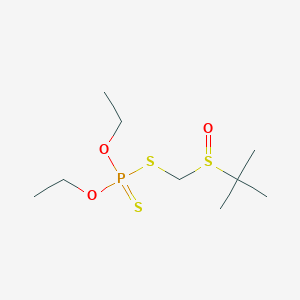

Structure

3D Structure

特性

IUPAC Name |

tert-butylsulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS3/c1-6-11-13(14,12-7-2)15-8-16(10)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOYBOFPUBHPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042444 | |

| Record name | Terbufos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10548-10-4 | |

| Record name | Terbufos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(2-methylpropane-2-sulfinyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUFOS SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P0CD07N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Terbufos-sulfoxide chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos-sulfoxide is an organophosphorus compound and a major metabolite of the systemic insecticide and nematicide, Terbufos. As a potent acetylcholinesterase (AChE) inhibitor, this compound plays a crucial role in the toxicology and environmental fate of its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound, with the IUPAC name S-[(tert-butylsulfinyl)methyl] O,O-diethyl phosphorodithioate, is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two ethoxy groups and a sulfinylmethyl group.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10548-10-4 | [1][2][3] |

| Molecular Formula | C₉H₂₁O₃PS₃ | [1][2] |

| Molecular Weight | 304.43 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 397.3 ± 44.0 °C (Predicted) | [4] |

| Melting Point | -46 °C | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents like Chloroform and Methanol. | [1][4] |

| Vapor Pressure | Data not readily available. The parent compound, Terbufos, has a vapor pressure of 3.16 x 10⁻⁴ mmHg at 25 °C. | |

| LD₅₀ (Oral, female mice) | 3.4 mg/kg bw | [6] |

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphorus compounds, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by this compound leads to an accumulation of ACh at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects.

Figure 2: Signaling pathway of acetylcholinesterase inhibition.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

As this compound is a primary oxidation product of Terbufos, a general method for the selective oxidation of a thioether to a sulfoxide can be adapted. A common and controlled method involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Terbufos

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve Terbufos in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve one equivalent of m-CPBA in DCM.

-

Add the m-CPBA solution dropwise to the cooled Terbufos solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Figure 3: Experimental workflow for the synthesis of this compound.

Analytical Determination of this compound

The analysis of this compound in environmental and biological matrices is typically performed using chromatographic methods coupled with sensitive detectors.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (e.g., soil):

-

Extract a known weight of the soil sample with an appropriate solvent mixture, such as acetone/water.

-

Filter the extract and partition it with a non-polar solvent like dichloromethane.

-

Concentrate the organic phase and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering substances.

-

-

GC-MS Analysis:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure separation of analytes.

-

Injector: Splitless mode for trace analysis.

-

MS Detector: Electron ionization (EI) source with selective ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

-

Quantification: Use an internal standard and a calibration curve prepared from certified reference standards of this compound.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the AChE inhibitory activity of a compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound solution of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution (or a control with no inhibitor).

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by this compound can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

This compound, as a primary and toxicologically significant metabolite of Terbufos, is of considerable interest to researchers in the fields of environmental science, toxicology, and drug development. Its potent inhibition of acetylcholinesterase underscores the need for sensitive analytical methods for its detection and a thorough understanding of its chemical behavior. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this important organophosphorus compound.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. fao.org [fao.org]

- 4. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [tib.eu]

- 6. Gas-liquid chromatography as a tool to determine vapor pressure of low-volatility pesticides: A critical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Formation of Terbufos-sulfoxide from Terbufos: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis and formation of Terbufos-sulfoxide from its parent compound, Terbufos. Terbufos, an organophosphate insecticide and nematicide, undergoes oxidative metabolism to form more polar and often more toxic metabolites, including this compound and Terbufos-sulfone.[1][2] This document details a proposed laboratory-scale synthetic protocol for the selective oxidation of Terbufos to this compound, a critical process for toxicological studies, environmental monitoring, and the development of analytical standards. The guide also presents relevant quantitative data and analytical methodologies for the characterization of these compounds. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and toxicology.

Introduction

Terbufos, S-[[(1,1-dimethylethyl)thio]methyl] O,O-diethyl phosphorodithioate, is a systemic and soil-applied organophosphate pesticide used to control a variety of insect and nematode pests in crops such as corn and sugar beets.[3][4] Following application, Terbufos is subject to environmental and metabolic degradation, primarily through oxidation. This process converts the thioether group to a sulfoxide and subsequently to a sulfone.[1][2] The initial oxidation product, this compound, is a major metabolite of significant interest due to its comparable or, in some cases, greater toxicity than the parent compound.

The controlled synthesis of this compound is essential for a variety of research applications, including:

-

Toxicological Assessment: To study the specific biological effects and mechanisms of toxicity of this metabolite.

-

Analytical Standards: For the accurate quantification of Terbufos and its metabolites in environmental and biological samples.

-

Metabolism Studies: To investigate the pathways and rates of Terbufos degradation in different organisms and environmental compartments.

This guide provides a detailed, proposed experimental protocol for the selective chemical oxidation of Terbufos to this compound, based on established methods for the oxidation of thioethers.

Chemical Transformation Pathway

The conversion of Terbufos to this compound is an oxidation reaction targeting the thioether sulfur atom. This transformation can be achieved in a controlled laboratory setting using a variety of oxidizing agents. A subsequent oxidation can further convert the sulfoxide to the corresponding sulfone.

Proposed Experimental Protocol for Synthesis

This section outlines a proposed method for the selective oxidation of Terbufos to this compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this type of transformation.[5][6] An alternative method using hydrogen peroxide is also presented.

Materials and Reagents

-

Terbufos (analytical standard, >98% purity)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

Synthesis Workflow

References

- 1. pic.int [pic.int]

- 2. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terbufos - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. Metal-free Oxidations with m-CPBA: An Octennial Update | Bentham Science [eurekaselect.com]

- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

An In-depth Technical Guide on the Mechanism of Action of Terbufos Sulfoxide on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbufos, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. However, terbufos itself is a relatively weak inhibitor. Its potent toxicity stems from its metabolic bioactivation to more active metabolites, primarily terbufos sulfoxide and terbufos sulfone. This technical guide provides a comprehensive overview of the mechanism of action of terbufos sulfoxide on acetylcholinesterase, detailing its role as a potent irreversible inhibitor. The document summarizes available quantitative data on its toxicity, outlines relevant experimental protocols for studying its effects, and provides visual representations of the metabolic and signaling pathways involved.

Introduction

Terbufos is a systemic insecticide and nematicide widely used in agriculture. Like other organophosphates, its primary mode of action is the disruption of the cholinergic nervous system through the inhibition of acetylcholinesterase (AChE)[1]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis, which can be fatal[1].

Terbufos is a pro-insecticide, meaning it undergoes metabolic activation in the target organism to exert its full toxic potential. This bioactivation process, primarily oxidation, converts terbufos to terbufos sulfoxide and terbufos sulfone[2]. These oxidized metabolites are significantly more potent inhibitors of AChE than the parent compound. This guide focuses specifically on the interaction of terbufos sulfoxide with acetylcholinesterase.

Mechanism of Action of Terbufos Sulfoxide on Acetylcholinesterase

The fundamental mechanism of action of terbufos sulfoxide on acetylcholinesterase is irreversible inhibition through phosphorylation of the enzyme's active site.

Covalent Modification of the Active Site

The active site of acetylcholinesterase contains a catalytic triad of amino acids, including a critical serine residue. Terbufos sulfoxide, like other activated organophosphates, acts as a phosphorylating agent. The phosphorus atom of terbufos sulfoxide is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue in the AChE active site. This results in the formation of a stable, covalent phosphate-serine bond[1].

This phosphorylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. The inhibition is considered irreversible because the phosphorylated enzyme is very slow to hydrolyze, leading to a long-lasting blockade of AChE activity.

Bioactivation of Terbufos to Terbufos Sulfoxide

Terbufos itself is a poor inhibitor of AChE. Its conversion to terbufos sulfoxide is a critical step in its toxicity. This bioactivation is an oxidative process, often mediated by cytochrome P450 enzymes in vivo. The oxidation of the thioether sulfur to a sulfoxide group increases the electrophilicity of the phosphorus atom, making it a more potent phosphorylating agent.

Quantitative Data

Table 1: Acute Toxicity of Terbufos and its Metabolites in Female Mice

| Compound | Route | LD50 (mg/kg bw) | Reference |

| Terbufos | Oral | 9.2 | [3] |

| Terbufos Sulfoxide | Oral | 3.4 | [2][4] |

| Terbufos Sulfone | Oral | 14 | [2][4] |

| Terbufoxon | Oral | 2.2 | [2][4] |

| Terbufoxon Sulfoxide | Oral | 1.1 | [2][4] |

| Terbufoxon Sulfone | Oral | 3.4 | [2][4] |

The lower LD50 value of terbufos sulfoxide compared to the parent terbufos compound in mice highlights its increased toxicity, which is directly attributed to its enhanced ability to inhibit acetylcholinesterase.

Experimental Protocols

The following section details a generalized experimental protocol for determining the in vitro inhibition of acetylcholinesterase by terbufos sulfoxide, based on the widely used Ellman's method.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The substrate, acetylthiocholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

-

Terbufos Sulfoxide (analytical standard)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Solvent for inhibitor (e.g., DMSO, ethanol)

-

96-well microplate

-

Microplate reader

Experimental Workflow

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer. This should be prepared fresh daily.

-

Prepare a stock solution of terbufos sulfoxide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of terbufos sulfoxide in the same solvent.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add phosphate buffer.

-

Add a small volume of the terbufos sulfoxide dilutions to the test wells. For control wells (no inhibition), add the same volume of solvent.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of terbufos sulfoxide using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathway: Cholinergic Crisis

The inhibition of acetylcholinesterase by terbufos sulfoxide leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates both muscarinic and nicotinic receptors, leading to a state of cholinergic crisis.

Conclusion

Terbufos sulfoxide is a potent, irreversible inhibitor of acetylcholinesterase, and its formation through metabolic bioactivation is a key determinant of the toxicity of the parent compound, terbufos. The mechanism of action involves the phosphorylation of the serine residue in the active site of AChE, leading to enzyme inactivation. The resulting accumulation of acetylcholine triggers a cholinergic crisis, characterized by widespread overstimulation of the nervous system. While in vivo data clearly demonstrates the high toxicity of terbufos sulfoxide, further in vitro studies are needed to precisely quantify its inhibitory kinetics on acetylcholinesterase. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for a more complete understanding of the toxicology of this important environmental contaminant.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of Terbufos-Sulfoxide in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos, an organophosphate insecticide and nematicide, is widely used in agriculture to control a variety of soil-dwelling pests. Upon application, terbufos undergoes rapid oxidation in the soil to form its primary metabolites: terbufos-sulfoxide and terbufos-sulfone.[1][2] These transformation products are of significant environmental interest as they exhibit greater persistence and mobility in soil compared to the parent compound.[3] This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound in soil, focusing on the chemical transformations, influencing factors, and the methodologies used to study these processes.

Degradation Pathway of this compound

The primary degradation pathway of terbufos in soil involves a two-step oxidation process. Terbufos is first oxidized to this compound, which is then further oxidized to terbufos-sulfone.[2][4] Both biotic and abiotic processes contribute to these transformations, with microbial degradation playing a predominant role.[5][6]

Primary Degradation Pathway:

Terbufos → This compound → Terbufos-sulfone

Studies have shown that in aerobic soil conditions, this compound can reach a maximum concentration of approximately 52% of the applied terbufos dose within 30 days.[4][5] Subsequently, it degrades into terbufos-sulfone, which can peak at around 20% of the initial terbufos application after 60 days.[4][5]

Beyond the primary pathway, minor degradation products have been identified, including terbufos oxon and its corresponding sulfoxide and sulfone analogs, which are formed through the oxidation of the P=S bond to a P=O bond.[1][6] Further degradation can lead to the formation of non-phosphorylated metabolites.[6]

Primary degradation pathway of Terbufos in soil.

Factors Influencing Degradation

The rate of this compound degradation in soil is influenced by a combination of biotic and abiotic factors.

Biotic Factors:

-

Microbial Activity: Microbial degradation is the primary driver of this compound transformation.[5][6] Studies comparing sterile and non-sterile soils have demonstrated significantly faster degradation in the presence of viable microbial populations.[5] While specific microbial species responsible for the degradation of this compound are not extensively documented, bacteria from genera such as Pseudomonas and Bacillus are known to degrade other organophosphate pesticides and likely play a role.[1]

Abiotic Factors:

-

Soil Type and Composition: Soil properties such as texture (sand, silt, clay content) and organic matter content influence the bioavailability and, consequently, the degradation rate of this compound.[7][8]

-

Organic Matter: Higher organic matter content can lead to increased adsorption of this compound, potentially reducing its availability for microbial degradation and resulting in longer persistence.[9]

-

-

Soil Moisture: Moisture content affects microbial activity, with optimal degradation rates generally observed at moisture levels suitable for microbial growth.[8]

-

Temperature: Temperature significantly impacts both microbial activity and the rate of chemical reactions. Increased temperatures generally lead to faster degradation rates, up to an optimal point for microbial function.[6]

-

pH: The pH of the soil can influence both microbial populations and the chemical stability of the pesticide.

Quantitative Data on Degradation

The persistence of this compound is typically expressed as its dissipation time 50 (DT50), or half-life. The following tables summarize quantitative data from various studies.

Table 1: Aerobic Soil Metabolism of Terbufos and its Primary Metabolites

| Compound | Soil Type | DT50 (Half-life) in days | Maximum Formation (% of Applied Terbufos) | Time to Maximum Formation (days) | Reference(s) |

| Terbufos | Silt Loam | ~5 | - | - | [4] |

| This compound | Silt Loam | ~116 (non-linear) | 52 | 30 | [3][4] |

| Terbufos-sulfone | Silt Loam | ~96 (non-linear) | 20 | 60 | [3][4] |

Table 2: Influence of Soil Type on the Persistence of Terbufos Metabolites

| Compound | Soil Type | Organic Matter (%) | pH | DT50 (Half-life) in days | Reference(s) |

| This compound | Sandy Loam | - | - | Slower degradation compared to muck soil | [5] |

| Terbufos-sulfone | Sandy Loam | - | - | Slower degradation compared to muck soil | [5] |

| This compound | Muck Soil | High | - | Faster initial conversion from Terbufos, but slower subsequent degradation | [5] |

| Terbufos-sulfone | Muck Soil | High | - | Slower degradation | [5] |

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of pesticides in soil. The OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil" provides a framework for such studies.

Typical Experimental Workflow for an Aerobic Soil Metabolism Study:

Workflow for a typical aerobic soil metabolism study.

Detailed Methodological Steps:

-

Soil Collection and Characterization:

-

Collect representative soil samples from relevant agricultural areas.

-

Characterize the soil for properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

-

Test Substance Application:

-

Use radiolabeled (e.g., ¹⁴C) terbufos to facilitate tracking of the parent compound and its transformation products.

-

Apply the test substance to the soil samples at a concentration relevant to agricultural use.

-

-

Incubation:

-

Incubate the treated soil samples in the dark under controlled aerobic conditions (e.g., 20°C and 40% of maximum water holding capacity).[5]

-

Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.[5]

-

Collect samples at various time intervals over a period of up to 120 days.[5]

-

-

Extraction and Analysis:

-

Extract the soil samples with an appropriate solvent mixture, such as 10% aqueous acetone or methanol:water (90:10 v/v).[10][11]

-

Clean up the extracts using techniques like solid-phase extraction (SPE).[10]

-

Analyze the extracts using chromatographic methods such as Gas Chromatography with a Flame Photometric Detector (GC-FPD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and other metabolites.[5][6][10]

-

-

Data Analysis:

-

Determine the concentrations of this compound and other metabolites at each sampling point.

-

Calculate the dissipation time (DT50 and DT90) values for this compound using appropriate kinetic models.

-

Identify unknown metabolites using mass spectrometry.

-

Elucidate the degradation pathway and construct a mass balance to account for the applied radioactivity.

-

Analytical Methodologies

Accurate quantification of this compound and its related compounds in complex soil matrices requires robust analytical methods.

Table 3: Analytical Methods for the Determination of this compound in Soil

| Analytical Technique | Extraction Solvent | Cleanup Method | Limit of Quantification (LOQ) | Reference(s) |

| GC-FPD | 10% aqueous acetone | Partitioning into methylene chloride | 0.05 mg/kg | [11] |

| LC-MS/MS | Methanol:water (90:10 v/v) | Solid-Phase Extraction (SPE) | 0.01 mg/kg | [10] |

LC-MS/MS Method Details:

-

Principle: This highly sensitive and selective method allows for the simultaneous quantification of terbufos, this compound, and terbufos-sulfone.

-

Extraction: Soil samples are extracted with a methanol/water solution.

-

Cleanup: The extract is purified using solid-phase extraction (SPE) cartridges.

-

Detection: Analysis is performed by LC-MS/MS operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification. For this compound, a common ion transition monitored is m/z 305 > 187.[10]

Conclusion

The environmental degradation of this compound in soil is a complex process primarily driven by microbial activity. It is a key intermediate in the transformation of terbufos to the more persistent terbufos-sulfone. The rate of this degradation is significantly influenced by soil type, organic matter content, moisture, and temperature. Understanding these degradation pathways and the factors that control them is crucial for accurately assessing the environmental risk associated with the use of terbufos. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies to refine our understanding of the fate of this important pesticide metabolite in the soil environment.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pesticide residues in food 2005 [fao.org]

- 5. Making sure you're not a bot! [tib.eu]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. The Korean Society of Pesticide Science [kspsjournal.or.kr]

- 9. researchgate.net [researchgate.net]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Persistence and Mobility of Terbufos-Sulfoxide in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of Terbufos-sulfoxide, a major metabolite of the organophosphate insecticide Terbufos, in aqueous systems. Understanding the persistence and mobility of this compound is critical for assessing its potential environmental impact and risks to non-target organisms. This document synthesizes key data on its degradation through hydrolysis and photolysis, and its mobility as influenced by sorption processes. Detailed experimental protocols derived from cited literature are provided to facilitate further research.

Introduction

Terbufos is a widely used insecticide and nematicide that undergoes rapid oxidation in the environment to form two primary metabolites: this compound and Terbufos-sulfone.[1][2] These metabolites are of significant environmental concern as they exhibit comparable or even greater toxicity than the parent compound and are generally more persistent and mobile.[2][3][4] This guide focuses specifically on this compound, examining its stability and transport potential in various aqueous environments. The persistence of a compound refers to the length of time it remains in a particular environment before being broken down, while mobility describes its ability to move within and between environmental compartments, such as from soil to water.

Chemical Transformation of Terbufos

The primary transformation pathway of Terbufos in the environment involves the oxidation of the sulfur atom, leading to the formation of this compound and subsequently Terbufos-sulfone. This process can be mediated by both biotic and abiotic factors.[5]

Persistence of this compound in Aqueous Environments

The persistence of this compound in water is primarily determined by two key abiotic degradation processes: hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The rate of hydrolysis for this compound is significantly dependent on pH and temperature.[5] Unlike its parent compound, Terbufos, which hydrolyzes relatively quickly, this compound is considerably more stable in aqueous solutions.[6][7]

Table 1: Hydrolysis Half-life of Terbufos and its Metabolites

| Compound | pH | Temperature (°C) | Half-life (days) | Reference |

| Terbufos | 5 | 20-25 | 4.5 | [5] |

| Terbufos | 7 | 25 | 5.5 | [5] |

| Terbufos | 9 | 25 | 8.5 | [5] |

| This compound | 8.8 (Natural Water) | 20 | 18-40 | [7][8] |

| This compound | 6.0 (Distilled Water) | 20 | 280-350 | [7][8] |

| Terbufos-sulfone | 8.8 (Natural Water) | 20 | 18-40 | [7][8] |

| Terbufos-sulfone | 6.0 (Distilled Water) | 20 | 280-350 | [7][8] |

Photolysis

Photolysis is the degradation of a compound by light, particularly sunlight. While Terbufos itself is susceptible to rapid photolysis, its degradation can lead to the formation of this compound.[5] Studies on the direct photolysis of this compound are less common in the reviewed literature, with more focus placed on the photolytic degradation of the parent compound which results in the formation of the sulfoxide. For instance, after one day of exposure to natural sunlight in pond water, less than 1% of the initial Terbufos remained, with this compound accounting for 45.2% of the applied radioactivity.[5]

Mobility of this compound in Aqueous Environments

The mobility of this compound in the environment, particularly its potential to leach from soil into groundwater or move with surface runoff, is largely governed by its sorption to soil and sediment particles.

Sorption

Sorption is a process where a chemical binds to a solid surface, such as soil organic carbon or clay minerals. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition into organic phases. A higher log Kow value suggests a greater affinity for organic matter and thus lower mobility in water. Terbufos has a high log Kow, indicating it binds strongly to soil. In contrast, this compound has a significantly lower Kow, making it more water-soluble and mobile.[7][8]

The soil organic carbon-water partitioning coefficient (Koc) is another important parameter for assessing mobility. Lower Koc values indicate weaker sorption to soil and higher mobility.

Table 2: Physicochemical Properties Related to Mobility

| Compound | Log Kow | Koc (mL/g) | Water Solubility (mg/L) | Reference |

| Terbufos | 4.71 | 10,000 - 31,622 | 4.5 | [5][6] |

| This compound | 2.21 (calculated) | 40 - 293 | 2936 | [2][5] |

| Terbufos-sulfone | 2.48 (calculated) | 40 - 293 | 240 | [2][5] |

The lower sorption and higher water solubility of this compound compared to the parent compound indicate a greater potential for this metabolite to be transported from treated fields into surface and groundwater.[2][3]

Experimental Protocols

The following are generalized experimental protocols for assessing the persistence and mobility of this compound in aqueous environments, based on methodologies described in the cited literature.

Hydrolysis Study Protocol

References

- 1. Photochemical oxidation of terbufos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. pic.int [pic.int]

- 7. tandfonline.com [tandfonline.com]

- 8. Adsorption, desorption, soil mobility, aqueous persistence and octanol-water partitioning coefficients of terbufos, terbufos sulfoxide and terbufos sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

"toxicokinetics and metabolism of Terbufos-sulfoxide in mammals"

An In-depth Technical Guide on the Toxicokinetics and Metabolism of Terbufos-Sulfoxide in Mammals

Introduction

Terbufos, a systemic organophosphate insecticide and nematicide, is widely used in agriculture. Its efficacy is accompanied by high toxicity to non-target organisms, including mammals. Upon entering a biological system, terbufos is rapidly metabolized into several products, with this compound being a primary and toxicologically significant metabolite. Like its parent compound, this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.[2] Understanding the toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for assessing the overall risk associated with terbufos exposure. This guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of this compound in mammals, intended for researchers, scientists, and professionals in drug development.

Toxicokinetics

The toxicokinetics of terbufos and its metabolites have been primarily studied in rats, with additional data from goats and dogs. These studies consistently show rapid absorption and metabolism of the parent compound, leading to the systemic presence of this compound and other metabolites.

Absorption

Studies in rats using radiolabelled [¹⁴C]terbufos indicate that its absorption following a single oral dose is rapid and nearly complete.[3] The compound can also be absorbed through dermal contact and inhalation, exhibiting very high toxicity through these routes as well.[3][4]

Distribution

Following absorption, terbufos and its metabolites are distributed throughout the body.[5] Tissue concentrations of radiolabelled compounds in rats reached their maximum between 6 and 12 hours after dosing.[4] Even at high doses, there is little evidence of bioaccumulation, with most of the compound and its metabolites being cleared relatively quickly.[3][4] By 168 hours post-dosing, the concentration of radiolabel in all examined tissues was less than 0.1 mg/kg.[4] The highest tissue residues were observed in the lungs of both male and female rats.[4] The liver, being the primary site of metabolism, also shows significant concentrations of terbufos-related compounds.[6]

Metabolism

The metabolism of terbufos is extensive and occurs rapidly in both plant and animal tissues.[7][8] The primary metabolic pathway involves oxidation, desulfuration, and hydrolysis.[3][4] this compound ( CL 94 ,301) is one of the initial and major metabolites formed through the oxidation of the thioether sulfur atom of terbufos.[7][9]

The key metabolic steps are:

-

Sulfoxidation: Terbufos is first oxidized to terbufos sulfoxide.[3]

-

Further Oxidation: Terbufos sulfoxide can be further oxidized to form terbufos sulfone ( CL 94 ,320).[3][7]

-

Desulfuration to Oxons: Both terbufos and its sulfoxide and sulfone metabolites can undergo oxidative desulfuration, where the thiono group (P=S) is converted to an oxon group (P=O). This results in the formation of terbufoxon, terbufoxon sulfoxide, and terbufoxon sulfone.[3][7] These oxygen analogues are also potent anticholinesterase agents.[7][8]

-

Hydrolysis and S-Methylation: The metabolic process continues with the hydrolysis of the thiol-phosphorous bond, followed by enzymatic S-methylation and subsequent S-oxidation.[3][4]

The metabolic pathways in rats and lactating goats are qualitatively similar, suggesting a common mechanism among mammals.[8] It is important to note that this compound and terbufos-sulfone are considered to be of comparable toxicity to the parent terbufos.[1]

Excretion

Excretion of terbufos and its metabolites is rapid, with the majority of the administered dose being eliminated within 24 to 48 hours in rats.[3] The primary route of excretion is via the urine, accounting for approximately 70-80% of the administered dose.[3] Fecal excretion accounts for a smaller portion, around 3.5% of the dose.[4][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the toxicokinetics and acute toxicity of terbufos and its sulfoxide metabolite.

Table 1: Toxicokinetic Parameters of Terbufos in Rats Following a Single Oral Dose

| Parameter | Value | Reference |

| Absorption | Rapid and fairly complete | [3] |

| Time to Peak Tissue Concentration | 6 - 12 hours | [4] |

| Primary Route of Excretion | Urine | [3] |

| Urinary Excretion (% of dose) | ~70 - 80% | [3] |

| Fecal Excretion (% of dose) | ~3.5% | [4][6] |

| Elimination Timeframe | Most eliminated in 24 - 48 hours | [3] |

| Potential for Accumulation | Little | [1][3] |

Table 2: Acute Oral Toxicity (LD₅₀) of Terbufos and its Metabolites in Mammals

| Compound | Species | Sex | LD₅₀ (mg/kg bw) | Reference |

| Terbufos | Rat | Male | 1.6 - 1.74 | [6] |

| Terbufos | Rat | Female | 1.3 - 1.57 | [6] |

| Terbufos | Mouse | Male | 3.5 | [6] |

| Terbufos | Mouse | Female | 9.2 | [6] |

| Terbufos | Dog | Male | 4.5 | [6] |

| Terbufos | Dog | Female | 6.3 | [6] |

| This compound | Mouse | Female | 3.4 | [3] |

| Terbufos-sulfone | Mouse | Female | 14 | [3] |

| Terbufoxon | Mouse | Female | 2.2 | [3] |

| Terbufoxon sulfoxide | Mouse | Female | 1.1 | [3] |

| Terbufoxon sulfone | Mouse | Female | 3.4 | [3] |

Experimental Protocols

The data presented in this guide are derived from studies employing specific methodologies to investigate the toxicokinetics and metabolism of terbufos. Below are detailed summaries of typical experimental protocols.

Rat Metabolism Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion of terbufos in rats.[7]

-

Test Substance: [methylene-¹⁴C]terbufos was used to enable tracking of the compound and its metabolites. In some cases, [¹³C]-terbufos was co-administered as a mass marker to aid in metabolite identification via mass spectrometry.[7]

-

Animal Model: Studies typically use laboratory rats.

-

Dosing: Animals receive single or repeated oral doses of the radiolabelled terbufos. Both low-dose and high-dose groups are often included to assess dose-dependent effects.[4]

-

Sample Collection: Urine and feces are collected at various intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) post-dosing to determine the rate and extent of excretion.[4] Tissues (including liver, kidney, lung, blood, muscle, fat, and skin) are collected at the termination of the study (e.g., 168 hours) to assess distribution and potential for accumulation.[4]

-

Analysis: Radioactivity in samples is quantified to determine the concentration of terbufos-derived compounds. Metabolites in urine and feces are identified and characterized using techniques such as mass spectrometry.[7]

Goat Metabolism Study

-

Objective: To investigate the metabolism of terbufos in a lactating ruminant model.[7]

-

Test Substance: [¹⁴C]terbufos was administered.[7]

-

Animal Model: Lactating goats were used.[7]

-

Dosing: The radiolabelled terbufos was administered via capsule.[7]

-

Sample Collection: Milk, urine, and feces were collected throughout the study. Tissues were collected at sacrifice.

-

Analysis: Samples were analyzed to identify and quantify terbufos and its metabolites. The study found that neither terbufos nor its phosphorylated oxidative metabolites (sulfoxide, sulfone, and their oxon analogs) were observed in milk.[8] The overall metabolic pathway was found to be similar to that in rats.[8]

Mandatory Visualization

The following diagrams illustrate the metabolic fate of terbufos and a typical experimental design for its study.

Caption: Metabolic pathway of Terbufos in mammals.

References

- 1. pic.int [pic.int]

- 2. Terbufos - Wikipedia [en.wikipedia.org]

- 3. 4.22 Terbufos (167)(T)** [fao.org]

- 4. apps.who.int [apps.who.int]

- 5. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 6. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]

- 7. fao.org [fao.org]

- 8. Pesticide residues in food 2005 [fao.org]

- 9. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Historical Context of Terbufos-Sulfoxide as a Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Terbufos and the Quest to Understand its Metabolic Fate

Terbufos, an organophosphate insecticide and nematicide, was first registered for use in the United States in 1974 to control pests in corn.[1] Its development and introduction occurred during a period of expanding use of organophosphate pesticides, which began in the mid-20th century.[2] The widespread agricultural use of these compounds necessitated a thorough understanding of their environmental fate and metabolic pathways in mammals to assess potential risks to human health and the environment.

The primary mode of action of organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2] Many organophosphates with a P=S bond, like terbufos, require metabolic activation to their more potent oxygen analogs (oxons) to effectively inhibit AChE.[3] This bioactivation process highlighted the critical importance of metabolism studies in understanding the toxicology of these compounds. Early research into organophosphate metabolism, dating back to the 1950s and 60s, laid the groundwork for the analytical techniques used to investigate newer compounds like terbufos.[3]

A pivotal early study that elucidated the metabolic fate of terbufos in mammals was conducted by North in 1973. This research provided the foundational knowledge of how terbufos is processed in the body and led to the identification of its key metabolites, including the primary subject of this guide: terbufos-sulfoxide.

The Discovery of this compound: Unraveling the Metabolic Pathway

The principal metabolic pathway of terbufos in rats was established through studies utilizing radiolabeled terbufos, specifically [methylene-¹⁴C]terbufos.[4] This technique allowed researchers to trace the absorption, distribution, metabolism, and excretion of the compound.

The metabolic process begins with the sulfoxidation of the parent terbufos molecule, leading to the formation of this compound. This is a primary and crucial step in the metabolic cascade. Further oxidation can then convert this compound into terbufos sulfone. Concurrently, desulfuration of terbufos and its oxidized metabolites leads to the formation of the corresponding oxygen analogs (oxons), which are potent cholinesterase inhibitors. The metabolic pathway also involves the hydrolysis of the thiolophosphorus bond, followed by enzymatic S-methylation and subsequent S-oxidation.[5]

Metabolic Pathway of Terbufos

Caption: Metabolic pathway of terbufos leading to the formation of this compound and other metabolites.

Quantitative Analysis of Terbufos Metabolism

The early studies provided key quantitative data on the extent of terbufos metabolism and excretion. The use of radiolabeled compounds was essential for creating a mass balance and understanding the distribution of the administered dose.

| Parameter | Species | Dose | Route | Findings | Source |

| Excretion | Rat | 0.8 mg/kg bw | Oral (gavage) | 83% of the administered ¹⁴C dose was excreted in the urine and 3% in the feces within 168 hours. | North, 1973 (as cited in various sources) |

| Metabolite Distribution in Soil | N/A | N/A | Soil Application | Terbufos half-life of ~5 days. This compound concentration peaked at ~30 days, accounting for 52% of the applied dose. | JMPR, 2005[5] |

| Metabolite Distribution in Sweet Corn | Sweet Corn | N/A | Soil Application | At 10 weeks, identified metabolites included this compound, terbufos sulfone, terbufoxon, and terbufoxon-sulfoxide. | JMPR, 2005 |

Experimental Protocols for the Identification of this compound

While the full text of the original North (1973) study is not widely available, it is possible to reconstruct a representative experimental protocol for the discovery of this compound based on the common analytical methodologies for organophosphate pesticide metabolism studies of that era.

Reconstructed Experimental Workflow

The following diagram illustrates a likely workflow for the in-vivo metabolism studies that led to the identification of this compound.

Caption: A representative experimental workflow for the study of terbufos metabolism in the 1970s.

Detailed Methodologies

4.2.1. Radiolabeling

-

Compound: Terbufos was synthesized with a Carbon-14 ([¹⁴C]) label, typically at the methylene carbon of the thiomethyl group.[4] This allowed for the sensitive and specific tracking of the parent compound and its metabolites.

-

Purity: The radiolabeled compound would have been purified to a high degree (typically >95%) to ensure that the detected radioactivity corresponded to the compound of interest.

4.2.2. Animal Study

-

Species: Male Wistar rats were a common model for such metabolism studies.

-

Dosing: A single oral dose of [¹⁴C]terbufos, dissolved in a suitable vehicle like ethanol and water, was administered by gavage. A common dose for such studies was around 0.8 mg/kg of body weight.

-

Sample Collection: Animals were housed in metabolism cages that allowed for the separate collection of urine and feces over a period of several days (e.g., 168 hours). Tissues might also be collected at the end of the study.

4.2.3. Sample Preparation

-

Extraction: Urine and homogenized feces and tissues would be extracted with a series of organic solvents of varying polarity (e.g., acetone, acetonitrile, dichloromethane) to isolate the parent compound and its metabolites.

-

Cleanup: The extracts would then be subjected to cleanup procedures to remove interfering endogenous compounds. This often involved techniques like liquid-liquid partitioning and column chromatography (e.g., using silica gel or Florisil).

4.2.4. Metabolite Separation and Detection

-

Thin-Layer Chromatography (TLC): TLC was a primary method for separating metabolites in the 1970s.

-

Stationary Phase: Silica gel plates were commonly used.

-

Mobile Phase: A variety of solvent systems would be tested to achieve optimal separation of the parent compound and its more polar metabolites.

-

Detection: The separated radioactive spots on the TLC plate were visualized using autoradiography. The location of non-radiolabeled standards run on the same plate could be determined by exposure to iodine vapors.

-

-

Gas Chromatography (GC):

-

Column: Packed columns with various stationary phases were used.

-

Detector: A Flame Photometric Detector (FPD) operating in phosphorus mode was highly selective for organophosphates.

-

Derivatization: Some of the more polar metabolites might require derivatization to increase their volatility for GC analysis.

-

4.2.5. Identification and Quantification

-

Quantification: The amount of radioactivity in the separated spots on a TLC plate or in the eluent from a GC column could be quantified using liquid scintillation counting.

-

Identification:

-

Co-chromatography: The retention time (in GC) or Rf value (in TLC) of a metabolite would be compared to that of a synthesized, authentic standard of the suspected metabolite (e.g., this compound).

-

Mass Spectrometry (MS): While less common as a routine detector in the early 1970s, MS was used for the structural elucidation of unknown metabolites.

-

Historical Context and Significance

The discovery of this compound as a major metabolite of terbufos was significant for several reasons:

-

Toxicological Relevance: The formation of oxidized metabolites, including the sulfoxide and the even more potent oxon-sulfoxide, is a critical aspect of the toxicology of terbufos. Understanding this metabolic activation pathway was essential for a comprehensive risk assessment.

-

Regulatory Framework: The identification of major metabolites like this compound informed the regulatory definition of the residue of terbufos for monitoring and enforcement purposes. Analytical methods for residue analysis were designed to detect not only the parent compound but also its key metabolites.

-

Advancement of Analytical Chemistry: The need to separate and identify these closely related organophosphate compounds spurred advancements in chromatographic and spectrometric techniques.

Conclusion

The discovery of this compound as a primary metabolite of terbufos was a crucial step in understanding the biological fate and toxicological profile of this widely used insecticide. The early metabolism studies, exemplified by the work of North in 1973, utilized the analytical techniques of the time, including radiolabeling, chromatography, and spectrometry, to elucidate the complex metabolic pathway. This foundational knowledge continues to be relevant for the ongoing assessment of the environmental and human health impacts of terbufos and other organophosphate pesticides. The methodologies developed and refined during this period laid the groundwork for modern metabolomics and pesticide residue analysis.

References

- 1. Occupational exposure to terbufos and the incidence of cancer in the Agricultural Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neptjournal.com [neptjournal.com]

- 4. fao.org [fao.org]

- 5. Pesticide residues in food 2005 [fao.org]

An In-depth Technical Guide to the Cholinesterase Inhibition Potency of Terbufos-Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibition potency of Terbufos-sulfoxide, a key metabolite of the organophosphate insecticide Terbufos. This document synthesizes available data on its toxicity, outlines detailed experimental protocols for assessing its inhibitory activity, and presents visual diagrams of the underlying biochemical mechanisms and experimental workflows.

Introduction

Terbufos, an organothiophosphate insecticide, undergoes metabolic activation in biological systems to form more potent cholinesterase inhibitors, including this compound.[1][2] Like other organophosphates, this compound exerts its toxic effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the regulation of cholinergic neurotransmission.[2][3] Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent adverse physiological effects.[2] This guide focuses specifically on the cholinesterase-inhibiting properties of this compound.

Data Presentation: Potency of this compound

| Compound | Species | Route of Administration | Potency Metric | Value | Reference |

| This compound | Mouse | Oral | LD50 | 3.4 mg/kg bw | [1] |

| Terbufos | Rat (female) | Oral | LD50 | 1.3 - 1.57 mg/kg | [4] |

| Terbufos | Rat (male) | Oral | LD50 | 1.6 - 1.74 mg/kg | [4] |

| Terbufos | Mouse (male) | Oral | LD50 | 3.5 mg/kg | [4] |

| Terbufos | Mouse (female) | Oral | LD50 | 9.2 mg/kg | [4] |

| Terbufos-sulfone | Mouse | Oral | LD50 | 14 mg/kg bw | [1] |

| Terbufoxon sulfoxide | Mouse | Oral | LD50 | 1.1 mg/kg bw | [1] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher acute toxicity. The toxicity of these compounds is primarily attributed to their cholinesterase-inhibiting activity.

Experimental Protocols: Cholinesterase Inhibition Assay

The following is a detailed, generalized protocol for determining the in vitro cholinesterase inhibition potency of a test compound like this compound. This protocol is based on the widely used Ellman's method.[5][6][7]

Principle

The assay quantifies the activity of cholinesterase by measuring the rate of hydrolysis of a substrate, typically acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BuChE. The hydrolysis of the thiocholine ester produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in its presence.[6]

Materials and Reagents

-

Enzyme: Purified human recombinant acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE)

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Inhibitor: this compound (or other test compounds)

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in the assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay well is low (typically <1%) to avoid solvent effects on enzyme activity.

-

-

Assay Setup (in a 96-well microplate):

-

Blank: Add assay buffer, substrate, and DTNB.

-

Control (100% enzyme activity): Add assay buffer, enzyme, substrate, and DTNB.

-

Inhibitor wells: Add assay buffer, enzyme, the desired concentration of this compound, substrate, and DTNB.

-

It is recommended to pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) before adding the substrate to allow for the inhibitor-enzyme interaction to reach equilibrium.

-

-

Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Kinetic readings are preferred over endpoint readings.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

-

Further kinetic parameters, such as the inhibition constant (Ki), can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro cholinesterase inhibition assay.

References

- 1. 4.22 Terbufos (167)(T)** [fao.org]

- 2. Terbufos - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]

- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

"physicochemical properties of Terbufos-sulfoxide (e.g., log Kow, vapor pressure)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Terbufos-sulfoxide, a major metabolite of the organophosphate insecticide Terbufos. Understanding these properties is crucial for assessing its environmental fate, transport, and toxicological profile.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, with comparative data for the parent compound, Terbufos, where available.

| Property | This compound | Terbufos | Reference(s) |

| Molecular Formula | C₉H₂₁O₃PS₃ | C₉H₂₁O₂PS₃ | [1] |

| Molecular Weight | 304.43 g/mol | 288.43 g/mol | [1] |

| Octanol-Water Partition Coefficient (Kow) | 164 | 3.30 x 10⁴ | [2] |

| Log Kow | 2.21 | 4.51 | [2][3] |

| Vapor Pressure | Data not available | 3.16 x 10⁻⁴ mm Hg at 25°C | [4] |

| Water Solubility | 2936 mg/L at 27°C | ~5 mg/L | [5] |

Environmental Fate and Transport

Terbufos undergoes rapid oxidation in the environment to form two primary metabolites of toxicological concern: this compound and Terbufos-sulfone.[6] Both of these metabolites are significantly more mobile and persistent in soil than the parent compound.[4] The higher water solubility and lower log Kow of this compound compared to Terbufos indicate its greater potential for leaching into groundwater and surface water.

The persistence of this compound in aerobic soil is substantial, with a reported half-life of 116 days, compared to approximately 5.6 days for the parent Terbufos.[4] This persistence, coupled with its mobility, raises concerns about its long-term environmental impact.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (log Kow)

The shake-flask method is a standard and widely accepted technique for the experimental determination of log Kow.

Principle: A dilute aqueous solution of the analyte (this compound) is prepared and placed in contact with an equal volume of n-octanol in a separatory funnel. The mixture is shaken until equilibrium is reached, allowing the analyte to partition between the two immiscible phases. The concentration of the analyte in both the aqueous and octanol phases is then measured.

General Procedure:

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent. A dilute aqueous solution is then made from this stock. n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol.

-

Partitioning: Equal volumes of the aqueous this compound solution and the water-saturated n-octanol are combined in a separatory funnel.

-

Equilibration: The funnel is shaken for a predetermined period to ensure equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.

-

Phase Separation and Analysis: The aqueous and octanol phases are carefully separated. The concentration of this compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The log Kow is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Vapor Pressure

The Knudsen effusion method is a common technique for determining the vapor pressure of compounds with low volatility.

Principle: A small amount of the substance is placed in a thermostated cell with a small orifice. The substance is heated under vacuum, and the rate of mass loss through the orifice due to effusion is measured. The vapor pressure can then be calculated from this rate of mass loss.

General Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in the Knudsen effusion cell.

-

Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Measurement: The mass loss of the sample over time is continuously monitored using a microbalance.

-

Calculation: The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Terbufos and its oxidative metabolites, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE).[7][8] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (ACh).

Caption: Acetylcholinesterase Inhibition by this compound.

Pathway Description:

-

Normal Nerve Transmission: In a cholinergic synapse, the arrival of a nerve impulse at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, leading to signal transduction. To terminate the signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetic acid.

-

Inhibition by this compound: this compound acts as a potent inhibitor of AChE. It binds to the active site of the enzyme, preventing it from breaking down ACh.

-

Toxicological Outcome: The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft. This results in the continuous stimulation of ACh receptors, leading to a state of cholinergic overstimulation. This overstimulation is the basis for the neurotoxic effects observed with organophosphate poisoning.

Conclusion

The physicochemical properties of this compound, particularly its increased water solubility, lower lipophilicity, and significant persistence compared to the parent compound, are critical determinants of its environmental behavior and toxicological risk. Its primary mechanism of action through the inhibition of acetylcholinesterase highlights its potential for neurotoxicity. This guide provides foundational data and conceptual frameworks to aid researchers and professionals in the fields of environmental science and drug development in their assessment of this important metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Terbufos (Ref: AC 92100) [sitem.herts.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fao.org [fao.org]

- 6. Pesticide residues in food 2005 [fao.org]

- 7. Terbufos - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection of Terbufos-Sulfoxide in Water Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Terbufos-sulfoxide, a key metabolite of the organophosphate insecticide Terbufos, in water samples. The protocols outlined below utilize modern analytical techniques, ensuring high sensitivity and selectivity for environmental monitoring and risk assessment.

Introduction

Terbufos is a widely used soil insecticide and nematicide. Its primary oxidative metabolite, this compound, is of significant environmental concern due to its potential for greater mobility and toxicity. Accurate and sensitive detection methods are crucial for monitoring its presence in water sources to ensure public health and environmental safety. The following protocols describe validated methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard techniques for the analysis of pesticide residues in environmental matrices.

Analytical Methods Overview

The determination of this compound in water samples typically involves a two-step process: sample preparation to extract and concentrate the analyte, followed by instrumental analysis for detection and quantification.

Sample Preparation: Solid-Phase Extraction (SPE) is a commonly employed technique for the extraction of Terbufos and its metabolites from water.[1] This method offers high recovery rates and effectively removes matrix interferences.

Instrumental Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of this compound.[1][2] It is particularly suitable for analyzing thermally labile and polar compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the confirmation of this compound, providing excellent separation and identification capabilities.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described.

| Parameter | LC-MS/MS Method | GC-MS Method | Reference |

| Limit of Detection (LOD) | 0.02 µg/L | < 0.1 ppb (µg/L) | [1][3] |

| Limit of Quantification (LOQ) | 0.1 µg/L | Not explicitly stated, but qualitative confirmation at 1 ppb | [1][3] |

| Recovery | 81.5% - 103.9% (at spiked levels of 0.01, 0.50 and 2.00 mg/kg in tea, a more complex matrix) | Not explicitly stated for water, but method is for confirmation | [4] |

| Relative Standard Deviation (RSD) | 0.9% - 10.1% | Not explicitly stated | [4] |

Experimental Protocols

Protocol 1: Analysis of this compound in Water by LC-MS/MS

This protocol is based on the methodology described by the EPA for the quantitative determination of Terbufos and its degradates in water.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

-

Sample Loading: Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Analyte Elution: Elute the retained analytes by passing 5 mL of ethyl acetate through the cartridge.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., acetonitrile:water, 60:40 v/v) for LC-MS/MS analysis.[2]

2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) system.

-

Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ion Transitions:

Protocol 2: Confirmation of this compound in Water by GC-MS

This protocol is adapted from a method for the confirmation of Terbufos and its metabolites in water.[3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Extraction: To a 1 L water sample, add 60 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collection: Collect the organic (bottom) layer.

-

Repeat: Repeat the extraction twice more with fresh portions of dichloromethane.

-

Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator. Further concentrate to a final volume of 100 µL under a gentle stream of nitrogen.

2. GC-MS Instrumental Analysis

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column.

-

Column: A short capillary GC column suitable for pesticide analysis (e.g., HP-5MS, 15 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a high linear velocity.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 25°C/min to 280°C.

-

Hold: 5 minutes.

-

-